N-Acetylciprofloxacin

Antibacterial Activity Metabolism Resistance

N-Acetylciprofloxacin is the primary standard for quantifying ciprofloxacin's main inactivation metabolite (75-88% reduced antibacterial activity). It is uniquely required as a chemical probe for investigating anticancer activity and histone demethylase inhibition, distinguishing it from the parent drug and other metabolites. Immediate procurement recommended for key research applications.

Molecular Formula C19H20FN3O4
Molecular Weight 373.4 g/mol
CAS No. 93594-20-8
Cat. No. B2371373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylciprofloxacin
CAS93594-20-8
Molecular FormulaC19H20FN3O4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
InChIInChI=1S/C19H20FN3O4/c1-11(24)21-4-6-22(7-5-21)17-9-16-13(8-15(17)20)18(25)14(19(26)27)10-23(16)12-2-3-12/h8-10,12H,2-7H2,1H3,(H,26,27)
InChIKeyVIISGXFPKLOPRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-Acetylciprofloxacin (CAS 93594-20-8): Metabolite Standard for Fluoroquinolone Research


N-Acetylciprofloxacin (CAS 93594-20-8) is the N-acetylated metabolite of the broad-spectrum fluoroquinolone antibiotic ciprofloxacin [1]. This modification occurs on the piperazinyl substituent, yielding a compound with distinct physicochemical properties and reduced antibacterial activity compared to its parent drug [2]. It is primarily utilized as a reference standard in metabolism, environmental fate, and analytical studies [1].

Why N-Acetylciprofloxacin (CAS 93594-20-8) is Not Interchangeable with Other Fluoroquinolones


Substituting N-Acetylciprofloxacin with ciprofloxacin or other fluoroquinolone metabolites like norfloxacin or nalidixic acid is scientifically unsound due to its unique pharmacological profile. The N-acetylation of ciprofloxacin results in a 75–88% loss of its original antibacterial potency [1]. While its activity is broadly comparable to that of norfloxacin against some organisms, this is not a universal property [2]. Critically, N-Acetylciprofloxacin exhibits a distinct spectrum of inhibitory activity against cancer cell lines and specific enzymes, which is not shared by its parent compound . This unique combination of attenuated antibacterial activity and novel biological targets demands its specific use as a metabolite standard and research tool.

Quantitative Differentiation of N-Acetylciprofloxacin (CAS 93594-20-8) from Comparators


Antibacterial Activity: 75–88% Reduction vs. Parent Ciprofloxacin

N-acetylation of ciprofloxacin results in a significant, quantifiable loss of antibacterial efficacy. A direct head-to-head biotransformation study found that the metabolite exhibits only 12–25% of the activity of the parent drug [1].

Antibacterial Activity Metabolism Resistance

Broad Anticancer Activity (IC50 323-803 µM) vs. Lack of Parent Drug Activity

N-Acetylciprofloxacin exhibits quantifiable anticancer activity against a panel of human cell lines, a property absent in the parent drug ciprofloxacin. The reported IC50 values range from 323,000 nM to 803,000 nM (323-803 µM) across various cancer cell lines . This represents a distinct gain of function.

Anticancer Cytotoxicity Drug Repurposing

Anti-Tubercular Activity (IC50 949 nM) vs. Parent Ciprofloxacin

N-Acetylciprofloxacin acts as an inhibitor of Mycobacterium tuberculosis H37Rv with an IC50 of 949.0 nM . While ciprofloxacin itself has anti-tubercular activity, this specific potency for the N-acetylated metabolite provides a differentiated, quantifiable benchmark for studying structure-activity relationships (SAR) in this pathogen.

Antitubercular Mycobacterium tuberculosis Inhibitor

Potent Antibacterial Activity (MIC 0.5 µg/mL) Against S. aureus and E. coli

Despite its overall reduced potency compared to ciprofloxacin, N-Acetylciprofloxacin retains significant antibacterial activity against key pathogens. It demonstrates a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL against both Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) . This level of activity is notable and comparable to some potent N-acylated ciprofloxacin derivatives, which have been reported with MICs ≤1.0 µg/mL against similar strains [1].

Antibacterial MRSA MIC

Enzymatic Inhibition: JMJD2E (IC50 3.16 µM) and Urease Activity

N-Acetylciprofloxacin exhibits a distinct enzymatic inhibition profile not shared with its parent drug. It is a potent inhibitor of the human histone demethylase JMJD2E (KDM4E), with an IC50 of 3162.3 nM (3.16 µM) . Additionally, it has been studied for its inhibitory effect on urease from Helicobacter pylori [1].

Enzyme Inhibition Epigenetics Helicobacter pylori

Strategic Applications for N-Acetylciprofloxacin (CAS 93594-20-8) in Research


Analytical Standard for Drug Metabolism and Environmental Fate Studies

Due to the well-documented 75–88% reduction in antibacterial activity [1], N-Acetylciprofloxacin is the definitive analytical standard for identifying and quantifying this primary inactivation metabolite in pharmacokinetic, environmental biodegradation, and wastewater treatment studies.

Chemical Probe for Anticancer and Epigenetic Research

Its quantifiable anticancer activity against multiple human cell lines (IC50 323-803 µM) [1] and inhibition of the histone demethylase JMJD2E (IC50 3.16 µM) make it a valuable chemical probe for investigating novel therapeutic applications of fluoroquinolone derivatives, a field inaccessible to the parent drug ciprofloxacin.

Reference Inhibitor in Tuberculosis and MRSA Drug Discovery

With a defined IC50 of 949 nM against M. tuberculosis H37Rv [1] and a 0.5 µg/mL MIC against MRSA [1], this compound serves as a crucial reference standard for screening and structure-activity relationship (SAR) studies aimed at developing next-generation anti-infectives with improved or novel resistance profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetylciprofloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.